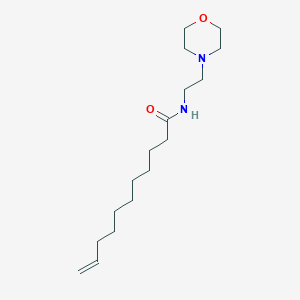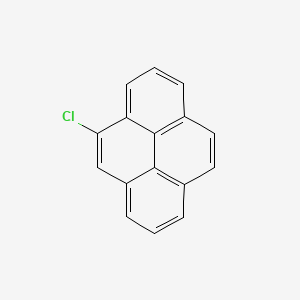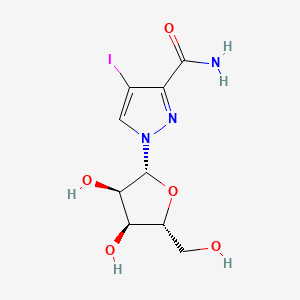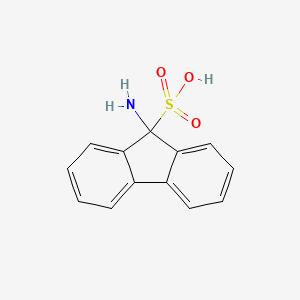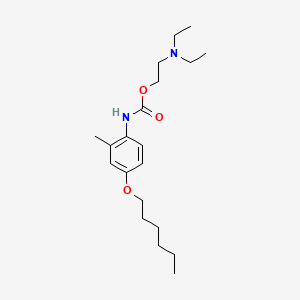
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that includes both carbanilic acid and ester functionalities. This compound is known for its bioactive properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, which involves reacting carbanilic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions usually require heating and can be carried out under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used to catalyze the hydrolysis of the ester bond.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide can also hydrolyze the ester bond, often resulting in the formation of carboxylate salts.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products
Hydrolysis Products: Carbanilic acid and the corresponding alcohol.
Oxidation Products: Carboxylic acids or ketones, depending on the specific reaction conditions and oxidizing agents used.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester functionality allows it to participate in nucleophilic acyl substitution reactions, while the amine group can engage in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester: A similar compound with a different alkoxy group, known for its bioactive properties.
Hexanoic acid 2-(diethylamino)ethyl ester: Another ester with a similar structure, used in various chemical and biological applications.
Uniqueness
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyloxy and methyl groups enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
Eigenschaften
CAS-Nummer |
63986-43-6 |
|---|---|
Molekularformel |
C20H34N2O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C20H34N2O3/c1-5-8-9-10-14-24-18-11-12-19(17(4)16-18)21-20(23)25-15-13-22(6-2)7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
JIYIGOSXBYAFAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



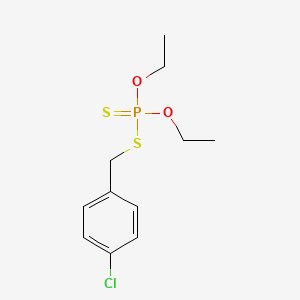
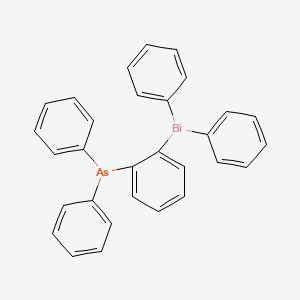

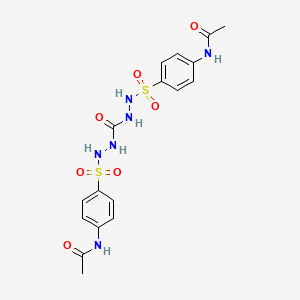

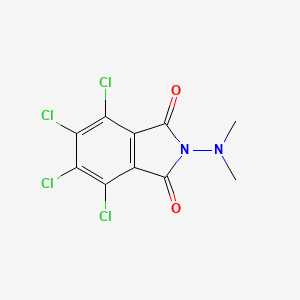
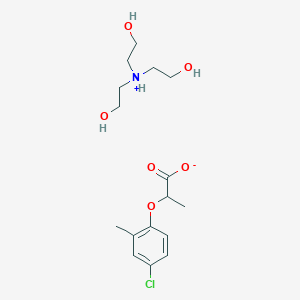
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
